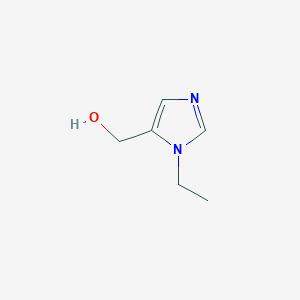

(1-Ethyl-1H-imidazol-5-yl)methanol

描述

Overview of Imidazole (B134444) Derivatives in Chemical Research

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a fundamental building block in the realm of chemical and pharmaceutical sciences. researchgate.netjchemrev.com First synthesized in 1858, imidazole and its derivatives have garnered significant attention due to their diverse applications in medicinal, organic, and industrial chemistry. researchgate.netnih.gov The unique structural features of the imidazole ring, including its electron-rich nature, allow it to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, making it a privileged scaffold in drug design. nih.gov

The versatility of the imidazole nucleus is demonstrated by its presence in a wide array of biologically active molecules. nih.gov These compounds have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. jchemrev.comnih.govwisdomlib.org The imidazole moiety is a key component of several naturally occurring compounds essential for life, such as the amino acid histidine, and is also found in numerous synthetic drugs. nih.gov The rapid expansion of research into imidazole-based compounds underscores their therapeutic potential and has led to the development of various synthetic methodologies to access functionalized derivatives. researchgate.netnih.gov

Specific Context of (1-Ethyl-1H-imidazol-5-yl)methanol within Imidazole Chemistry

This compound, with the chemical formula C6H10N2O, is a specific derivative of imidazole. echemi.com Its structure features an ethyl group attached to one of the nitrogen atoms of the imidazole ring and a hydroxymethyl group at the 5-position. This particular arrangement of substituents influences its chemical and physical properties. While extensive research specifically targeting this compound is not widely published, its properties can be inferred from the study of closely related analogues and the fundamental principles of imidazole chemistry.

The synthesis of similar compounds, such as (1-methyl-1H-imidazol-5-yl)methanol, often involves the reduction of a corresponding ester, like ethyl 1-methylimidazole-5-carboxylate, using a reducing agent such as lithium aluminum hydride. chemicalbook.com Another synthetic approach for related 1,5-disubstituted imidazole derivatives involves the cycloaddition reaction between an isocyanoacetate and an imidoyl chloride. nih.gov These general synthetic strategies could likely be adapted for the preparation of this compound.

The chemical properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| Density | 1.12 g/cm³ |

| Boiling Point | 321.9 °C |

| Flash Point | 148.5 °C |

| Refractive Index | 1.541 |

| Vapor Pressure | 0.000119 mmHg at 25°C |

| Data sourced from echemi.com |

Research Gaps and Future Directions in the Study of this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific biological activities and potential applications of this compound. While the broader class of imidazole derivatives has been extensively studied, this particular compound remains largely unexplored. jchemrev.comnih.govwisdomlib.org

Future research should focus on several key areas:

Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound in high yield and purity are essential for enabling further studies. bldpharm.com Detailed characterization using modern analytical techniques would provide a solid foundation for subsequent research.

Pharmacological Screening: Given the wide range of biological activities associated with imidazole derivatives, a comprehensive screening of this compound for various pharmacological effects is warranted. jchemrev.comnih.gov This could include assays for antimicrobial, anticancer, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Investigating how the ethyl and hydroxymethyl groups at the 1- and 5-positions, respectively, influence the biological activity of the imidazole core would provide valuable insights for the design of new and more potent therapeutic agents.

Applications in Materials Science: Beyond pharmacology, the potential use of this compound as a building block in the synthesis of novel materials, such as ionic liquids or metal-organic frameworks, could be an interesting avenue for exploration.

Addressing these research gaps will help to fully elucidate the scientific and potentially commercial value of this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-ethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCAMZAPFINSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629363 | |

| Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215872-62-1 | |

| Record name | 1-Ethyl-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215872-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 1h Imidazol 5 Yl Methanol

Established Synthetic Pathways to (1-Ethyl-1H-imidazol-5-yl)methanol

While specific literature detailing a dedicated, multi-step synthesis of this compound is not extensively documented, its preparation can be inferred from standard organic chemistry transformations. A highly plausible and common method involves the reduction of a corresponding carbonyl compound, specifically the ethyl ester derivative.

The likely precursor, ethyl 1-ethyl-1H-imidazole-5-carboxylate, can be reduced to the primary alcohol, this compound. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds by nucleophilic attack of the hydride on the ester's carbonyl carbon, leading to the formation of the desired alcohol after an aqueous workup.

Reactions Involving this compound as a Precursor

The hydroxyl group in this compound is a key functional handle, allowing the molecule to serve as a starting material for more complex derivatives. Its reactivity is characteristic of a primary alcohol, enabling transformations into various other functional groups.

This compound readily reacts with sulfonyl chloride reagents, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction converts the alcohol's hydroxyl group into a sulfonate ester (e.g., a tosylate or mesylate). These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions, making the resulting molecule a versatile intermediate for introducing other functionalities at the methylene (B1212753) position.

Building upon the reactivity with sulfonyl chlorides, this compound is the direct precursor for synthesizing (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl chloride. This transformation involves two key steps: first, the alcohol is typically converted to the corresponding thiol, and then the thiol is subjected to oxidative chlorination. Alternatively, a related analogue, (1-ethyl-1H-imidazol-2-yl)methanesulfonyl chloride, is noted for its tetrahedral geometry around the sulfur atom. The synthesis of such a compound would logically start from the corresponding alcohol, (1-ethyl-1H-imidazol-2-yl)methanol, and proceed via reaction with a reagent like thionyl chloride followed by oxidation, or directly with sulfuryl chloride under specific conditions. A similar pathway would be applicable for the 5-yl isomer.

Synthesis of Related Imidazole-Methanol Derivatives

The synthetic strategies for closely related imidazole-methanol compounds provide valuable insight into the probable synthesis of the title compound.

The synthesis of the methyl analogue, (1-Methyl-1H-imidazol-5-yl)methanol, has been explicitly described. The process involves the reduction of 5-Methyl-SH-imidazole-S-carboxylic acid ethyl ester using lithium aluminum hydride in THF. chemicalbook.com After stirring for 16 hours at room temperature, the reaction is quenched, yielding the product, (3-methyl-3H-imidazol-4-yl)-methanol (a tautomer of the desired compound), as a white solid in 73% yield. chemicalbook.com This established procedure strongly supports the viability of a similar reduction pathway for the ethyl-substituted version.

A five-step synthesis has also been reported for preparing (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, starting from 1-acetyladamantane. nih.gov The final step in this sequence is the reduction of the corresponding ester using lithium aluminum hydride in THF to yield the target alcohol. nih.gov

Table 1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|

The core imidazole (B134444) ring can be constructed through various established name reactions, which can be adapted to produce a wide range of substituted derivatives. wikipedia.org These methods are categorized by the bonds formed during the ring-closing process. wikipedia.org

Debus-Radziszewski Imidazole Synthesis : This was the first reported method for imidazole synthesis, involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org While yields can be low, it remains a viable method for creating C-substituted imidazoles. wikipedia.org A modern variation uses microwave assistance to react benzil, benzaldehyde, and ammonia in glacial acetic acid. wikipedia.org

Van Leusen Imidazole Synthesis : This is a versatile [3+2] cycloaddition reaction that uses tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgmdpi.com The reaction between an aldimine and TosMIC, typically in the presence of a base like potassium carbonate, yields 1,4- or 1,5-disubstituted imidazoles. mdpi.com

From α-Haloketones : This method involves the reaction of an α-haloketone with an amidine. wjpsonline.com For example, phenacyl bromide and benzamidine (B55565) react to form 2,4-diphenylimidazole. wjpsonline.com

Multi-component Reactions : Modern synthetic approaches often employ one-pot, multi-component reactions to build the imidazole ring efficiently. One such method involves reacting a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate, often catalyzed by an agent like zinc chloride or indium(III) chloride. organic-chemistry.orgnih.gov

Table 2: Overview of General Imidazole Synthesis Routes

| Synthesis Name | Key Reactants | Bond Formation Type | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Forms (1,2), (3,4), and (1,5) bonds | wikipedia.org |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | [3+2] Cycloaddition | wikipedia.orgmdpi.com |

| From α-Haloketones | α-Haloketone, Amidine | N/A | wjpsonline.com |

General Synthetic Routes to Imidazole Derivatives

Multicomponent Reactions for Imidazole Core Formation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

One of the most classic MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org This method is used commercially for producing various imidazoles. wikipedia.org The general scheme for forming a 2,4,5-trisubstituted imidazole involves the reaction of a dicarbonyl (like benzil), an aldehyde, and ammonium acetate. nih.gov Numerous variations have been developed using different catalysts and conditions to optimize yields and expand the substrate scope. nih.gov For instance, an acid-promoted, metal-free MCR has been developed for synthesizing tri- and tetrasubstituted imidazoles from an internal alkyne, an aldehyde, and an aniline (B41778) in one pot. acs.org

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference(s) |

| 1,2-Dicarbonyl | Aldehyde | Ammonia/Primary Amine | - | Varies | Tri-substituted Imidazole | wikipedia.org |

| Benzil | Aldehyde | Ammonium Acetate | Primary Amine | Nano-MgAl₂O₄, Ultrasound | Tetra-substituted Imidazole | nih.gov |

| α-Azido Chalcones | Aryl Aldehyde | Aniline | - | Erbium triflate | Highly substituted Imidazole | organic-chemistry.org |

| Benzylamine | Nitrile | - | - | Base-mediated | 2,4,5-Trisubstituted Imidazole | rsc.org |

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule, such as water or ammonia. For imidazole synthesis, this often involves the reaction of a bifunctional precursor with a source of nitrogen and carbon.

A common strategy involves the reaction of α-haloketones with amidines. youtube.com The choice of solvent and base is critical in these reactions to ensure good solubility of the salt-like starting materials and to promote the reaction while minimizing side products like oxazoles. youtube.com Another approach is the cyclization of α-keto-aldehydes, which can be generated in situ from the oxidation of aryl methyl-ketones, with ammonium acetate. nih.gov

Microwave-promoted ring-closure reactions have also been effectively used. For example, 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile undergoes cyclocondensation with various electrophiles like aldehydes and ketones to produce fused imidazole systems, demonstrating the versatility of pre-functionalized imidazoles in building more complex scaffolds. rsc.org These reactions can be highly selective, yielding either 6- or 7-membered fused rings depending on the electrophile used. rsc.orgresearchgate.net

Metal-Catalyzed and Metal-Free Protocols for Imidazole Synthesis

Modern synthetic chemistry offers a plethora of both metal-catalyzed and metal-free methods for imidazole synthesis, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance. rsc.org

Metal-Catalyzed Protocols: Transition metals such as copper, iron, rhodium, and palladium are widely employed to catalyze the formation of the imidazole ring. researchgate.netnih.govrsc.org Copper catalysts, in particular, are noted for their low cost and environmental friendliness. nih.gov One such method describes a copper-mediated oxidative C-H functionalization to synthesize highly substituted imidazoles from benzylamines and β-enamino esters under mild conditions. nih.gov Copper has also been used to catalyze [3 + 2] cycloaddition reactions with oxygen as the oxidant, providing a regioselective route to multisubstituted imidazoles. acs.org Iron catalysts can promote the reaction between amidoximes and enones, while rhodium catalysts are effective in the reaction of stable 1-sulfonyl triazoles with nitriles to yield imidazoles. organic-chemistry.orgrsc.org

Metal-Free Protocols: In a push towards greener chemistry, numerous metal-free synthetic routes have been developed. rsc.orgexlibrisgroup.com These methods often rely on simple reagents like iodine, acids, or bases, or proceed under aerobic or thermal conditions. acs.orgrsc.org A notable example is the base-promoted, deaminative coupling of benzylamines with nitriles, which produces 2,4,5-trisubstituted imidazoles in a single step with the liberation of ammonia. rsc.orgexlibrisgroup.com Another strategy involves the flavin-iodine catalyzed aerobic cross-dehydrogenative coupling of amidines and chalcones, an atom-economical method that generates water as the only byproduct. acs.org Metal-free protocols can also involve the reaction of ketones and amines in the presence of elemental sulfur or an oxidant like tert-butylhydroperoxide (TBHP) under solvent-free conditions. rsc.org

Regioselective Synthesis of Substituted Imidazoles

A significant challenge in imidazole synthesis is controlling the regioselectivity, i.e., the specific placement of substituents on the heterocyclic ring. rsc.org The synthesis of a specific isomer like this compound requires precise control over the formation of the 1,5-disubstituted pattern.

Several strategies have been developed to achieve high regioselectivity. The choice of substituents on the starting materials can play a crucial role. For instance, a method for synthesizing highly substituted imidazoles from allenyl sulfonamides and amines found that the substituents on the nitrogen atoms of the reactants dictated whether 4- or 5-functionalized imidazoles were formed. acs.orgnih.gov A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been reported, proceeding through a double aminomethylenation of a glycine (B1666218) derivative. rsc.org

For the 1,5-disubstitution pattern relevant to the target compound, a key strategy involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate. nih.gov This method was successfully used to construct a range of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates. A similar approach could be envisioned for the synthesis of an ethyl 1-ethyl-5-aryl-1H-imidazole-carboxylate, a direct precursor to the target molecule. The mechanism is believed to involve the base-activated ethyl isocyanoacetate acting as a nucleophile, attacking the imidoyl chloride, followed by in situ cyclization to form the 1,5-disubstituted imidazole ring. nih.gov

Advanced Synthetic Strategies and Innovations for this compound

While general methods provide the foundation for imidazole synthesis, the efficient and selective production of a specific target like this compound often requires further innovation in precursor design and reaction optimization.

Investigation of Novel Precursors and Starting Materials

The direct synthesis of this compound can be logically achieved through the reduction of a corresponding carboxylic acid ester precursor. An analogous synthesis, the preparation of (1-Methyl-1H-imidazol-5-yl)methanol, was accomplished by the reduction of ethyl 1-methylimidazole-5-carboxylate using lithium aluminum hydride (LiAlH₄). chemicalbook.com This strongly suggests that a primary synthetic target should be ethyl 1-ethyl-1H-imidazole-5-carboxylate .

The synthesis of this key precursor requires a regioselective method that establishes the 1,5-substitution pattern. Building upon the strategy reported by Chivhanga and colleagues, a potential route involves the reaction of an N-ethyl imidoyl chloride with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This approach provides a modular way to introduce the required N-ethyl group and the C5-ester functionality simultaneously. Once the ethyl 1-ethyl-1H-imidazole-5-carboxylate is obtained, a standard reduction with a hydride reagent such as LiAlH₄ would yield the final product, this compound. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product while minimizing reaction times and byproducts. Key parameters that are typically varied include the catalyst, solvent, temperature, and reaction time. orientjchem.orgresearchgate.net

For example, in the synthesis of disubstituted imidazoles from methyl ketones, extensive optimization revealed that employing a catalytic amount of aqueous HBr in DMSO at 85 °C was ideal for the initial oxidation step. researchgate.net Subsequent condensation was also optimized by screening various solvents, with a methanol (B129727)/DMSO mixture providing the best results. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. orientjchem.org In one study, a 2² factorial design was used to optimize the microwave-assisted synthesis of imidazoles, treating microwave power and irradiation time as independent variables. The statistical analysis identified the optimal conditions as 720 watts for approximately 5.7 minutes, significantly enhancing the efficiency of the synthesis. orientjchem.org

The table below illustrates how systematic variation of reaction parameters can influence the outcome of a reaction, using a manganese-catalyzed C-H functionalization of an imidazole N-oxide as an example. acs.org

Table 2: Optimization of Reaction Conditions for a Manganese-Catalyzed Imidazole Functionalization

| Entry | Catalyst (0.2 equiv) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 1 | Mn(OAc)₂ | CF₃CH₂OH | 80 | 70 | acs.org |

| 2 | Mn(OAc)₂·4H₂O | CF₃CH₂OH | 80 | 82 | acs.org |

| 3 | Mn(OAc)₂·4H₂O | CH₃CN | 80 | 55 | acs.org |

| 4 | Mn(OAc)₂·4H₂O | THF | 80 | 43 | acs.org |

| 5 | Mn(OAc)₂·4H₂O | i-PrOH | 80 | 60 | acs.org |

| 6 | Mn(OAc)₂·4H₂O | CF₃CH₂OH | 60 | 67 | acs.org |

| 7 | Mn(OAc)₂·4H₂O | CF₃CH₂OH | 100 | 75 | acs.org |

| 8 | CuCl | CF₃CH₂OH | 80 | 55 | acs.org |

This systematic approach to optimization is crucial for developing robust and scalable synthetic routes for specific targets like this compound.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods. niscpr.res.innih.govorientjchem.org

For the synthesis of this compound and related compounds, several green strategies can be envisioned:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. niscpr.res.inresearchgate.netderpharmachemica.com The synthesis of imidazole precursors or the reduction step itself could potentially be accelerated under microwave conditions, possibly in a solvent-free setting or using a high-boiling, green solvent. nih.govorientjchem.org

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote chemical reactions. The use of ultrasound can enhance mass transfer and accelerate reaction rates, providing a greener alternative to traditional methods. nih.govcapes.gov.brmdpi.com One-pot syntheses of imidazole derivatives have been successfully carried out under ultrasonic irradiation, suggesting its potential applicability in the synthesis of the target molecule. capes.gov.brmdpi.com

Use of Greener Solvents: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Replacing hazardous organic solvents with greener alternatives is a key aspect of green chemistry. For the reduction step, the use of bio-derived solvents or deep eutectic solvents (DESs) could be explored. nih.govresearchgate.net For instance, some reductions have been successfully performed in deep eutectic solvents composed of choline (B1196258) chloride and urea. researchgate.net

Catalytic Hydrogenation: As an alternative to metal hydride reducing agents, catalytic hydrogenation represents a greener approach for the reduction of the ester or aldehyde precursor. This method typically employs a heterogeneous catalyst (e.g., palladium on carbon) and hydrogen gas, producing water as the only byproduct. This avoids the generation of large amounts of inorganic waste associated with hydride reductions.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Synthesis of imidazole precursors; Reduction of ester/aldehyde | Reduced reaction times, higher yields, energy efficiency niscpr.res.inresearchgate.netderpharmachemica.com |

| Ultrasound-Assisted Synthesis | One-pot synthesis of imidazole ring; Reduction step | Enhanced reaction rates, improved yields, milder conditions nih.govcapes.gov.brmdpi.com |

| Green Solvents | Use of bio-derived solvents or Deep Eutectic Solvents (DESs) in the reduction step | Reduced toxicity and environmental impact, potential for recyclability nih.govresearchgate.netrsc.org |

| Catalytic Hydrogenation | Reduction of ethyl 1-ethyl-1H-imidazole-5-carboxylate or 1-ethyl-1H-imidazole-5-carbaldehyde | Atom economy, cleaner reaction, avoids stoichiometric metal waste |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The synthesis of chiral derivatives of this compound is a topic of interest, particularly in the context of developing novel chiral ligands for asymmetric catalysis or as building blocks for pharmaceuticals. nih.gov While the parent molecule, this compound, is not chiral, the introduction of a substituent at the carbinol carbon can create a stereocenter.

One potential strategy for the stereoselective synthesis of such chiral derivatives involves the asymmetric reduction of a corresponding prochiral ketone, for example, 1-(1-ethyl-1H-imidazol-5-yl)ethan-1-one. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Several methods for the enantioselective reduction of ketones are well-established in organic synthesis:

Chiral Borane Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, can effectively catalyze the enantioselective reduction of prochiral ketones with high enantiomeric excess.

Asymmetric Transfer Hydrogenation: This method utilizes a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium) to transfer hydrogen from a simple hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone in an enantioselective manner.

Enzymatic Reduction: Biocatalysis, using enzymes such as ketoreductases, offers a highly selective and environmentally friendly method for the synthesis of chiral alcohols. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity.

Furthermore, the resolution of a racemic mixture of a chiral derivative of this compound can be another approach to obtain enantiomerically pure compounds. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. google.com For instance, a racemic carboxylic acid precursor could be resolved using an optically active base before the final reduction to the alcohol. google.com

The table below outlines potential strategies for the stereoselective synthesis of chiral derivatives.

| Stereoselective Method | Description | Potential Substrate |

| Asymmetric Ketone Reduction | Use of chiral catalysts (e.g., CBS reagent, Noyori-type catalysts) to reduce a prochiral ketone. | 1-(1-ethyl-1H-imidazol-5-yl)ethan-1-one |

| Enzymatic Resolution | Selective acylation of one enantiomer of a racemic alcohol using a lipase. | Racemic 1-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol |

| Classical Resolution | Formation of diastereomeric salts of a racemic carboxylic acid precursor with a chiral amine, followed by separation and reduction. | Racemic 1-(1-ethyl-1H-imidazol-5-yl)propanoic acid |

Reactivity and Derivatization of 1 Ethyl 1h Imidazol 5 Yl Methanol

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo a host of reactions, including oxidation, esterification, etherification, and substitution.

Oxidation Reactions

The primary alcohol of (1-Ethyl-1H-imidazol-5-yl)methanol can be oxidized to form either the corresponding aldehyde, 1-ethyl-1H-imidazole-5-carbaldehyde, or the carboxylic acid, 1-ethyl-1H-imidazole-5-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will generally lead to the formation of the carboxylic acid. A multi-step synthesis involving the oxidation of a related imidazole (B134444) derivative to a carboxylic acid has been reported in the patent literature. csic.es

Table 1: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Manganese Dioxide (MnO2) | 1-Ethyl-1H-imidazole-5-carbaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 1-Ethyl-1H-imidazole-5-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uk For example, reaction with acetyl chloride would yield (1-ethyl-1H-imidazol-5-yl)methyl acetate. The synthesis of various imidazole-4-carboxylate esters has been documented, highlighting the feasibility of this transformation within the imidazole scaffold. mdpi.com

Etherification can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.compressbooks.pub This involves deprotonation of the alcohol with a strong base, like sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether. For instance, reacting the sodium salt of this compound with methyl iodide would produce 5-(methoxymethyl)-1-ethyl-1H-imidazole. The synthesis of the proton pump inhibitor rabeprazole (B1678785) includes a similar etherification step on a heterocyclic system. wikipedia.org

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be substituted by a halogen, most commonly chlorine or bromine, to produce a halomethyl derivative. A well-established method for this transformation is the use of thionyl chloride (SOCl2) or phosphorus halides like PBr3. A closely related analogue, (1-methyl-1H-imidazol-5-yl)methanol, has been shown to react with thionyl chloride to produce 5-chloromethyl-1-methyl-1H-imidazole hydrochloride in high yield. chemicalbook.com It is expected that this compound would react in a similar manner to yield 5-(chloromethyl)-1-ethyl-1H-imidazole.

These resulting halomethyl imidazoles are valuable intermediates as they are susceptible to nucleophilic substitution reactions. The halogen atom can be displaced by a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce a wide range of functional groups.

Formation of Sulfonyl Chloride Derivatives

The conversion of the hydroxymethyl group to a sulfonyl chloride derivative, specifically (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride, has been documented through its availability from commercial suppliers. This transformation can be achieved by reacting the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or by a two-step process involving conversion of the alcohol to a thiol followed by oxidative chlorination.

The sulfonyl chloride group is a highly effective leaving group, making (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride a reactive intermediate for nucleophilic substitution. A primary application is the synthesis of sulfonamides through reaction with primary or secondary amines. researchgate.net This reaction is a cornerstone in medicinal chemistry for the generation of compounds with a broad spectrum of biological activities. Furthermore, reaction with alcohols would lead to the formation of sulfonate esters. The synthesis of various methanesulfonamide (B31651) derivatives from their corresponding sulfonyl chlorides is a well-documented process. google.com

Reactions Involving the Imidazole Ring

The imidazole ring of this compound is an aromatic system and can participate in electrophilic aromatic substitution reactions. The position of substitution on the imidazole ring is directed by the existing substituents. The N-1 ethyl group is electron-donating, and the C-5 hydroxymethyl group is also weakly activating. The most likely positions for electrophilic attack are the C-2 and C-4 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The halogenation of imidazoles has been studied, and in some cases, proceeds through an N-halogenated intermediate. csic.esresearchgate.net

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. The sulfonation of aromatic polymers using an imidazole-based sulfonating agent has been reported. acs.org

Friedel-Crafts Reactions: While classic Friedel-Crafts alkylation and acylation reactions are common for many aromatic rings, their application to imidazoles can be complicated by the basicity of the ring nitrogens, which can coordinate with the Lewis acid catalyst. wikipedia.orgyoutube.commt.comlibretexts.orgajptr.com This can deactivate the ring towards electrophilic attack.

Table 2: Common Compound Names

| Compound Name |

|---|

| This compound |

| (1-methyl-1H-imidazol-5-yl)-methanol |

| 1-ethyl-1H-imidazole-5-carbaldehyde |

| 1-ethyl-1H-imidazole-5-carboxylic acid |

| (1-ethyl-1H-imidazol-5-yl)methyl acetate |

| 5-(methoxymethyl)-1-ethyl-1H-imidazole |

| 5-chloromethyl-1-methyl-1H-imidazole hydrochloride |

| 5-(chloromethyl)-1-ethyl-1H-imidazole |

| (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride |

| N-bromosuccinimide |

| N-chlorosuccinimide |

| Potassium permanganate |

| Pyridinium chlorochromate |

| Rabeprazole |

| Sodium hydride |

Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. wikipedia.org However, the regioselectivity of such reactions is highly dependent on the reaction conditions and the nature of the substituents on the ring. In acidic media, the imidazole nitrogen is protonated, which deactivates the ring towards electrophilic attack. Under neutral or basic conditions, the ring is more reactive.

For this compound, the C2, C4, and C5 positions are available for substitution. The N-ethyl group at position 1 and the hydroxymethyl group at C5 influence the electron density distribution within the ring. Generally, electrophilic substitution on N-substituted imidazoles occurs preferentially at the C5 position, followed by the C4 and C2 positions. Given that the C5 position is already substituted, electrophilic attack would be directed to the C4 or C2 positions.

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For instance, the bromination of iodo-acetophenone in the synthesis of imidazole-containing compounds is achieved using NBS under acidic conditions. nih.gov

Nitration: Nitration of imidazoles typically requires harsh conditions, such as a mixture of nitric acid and sulfuric acid, and can lead to a mixture of products.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult to perform on imidazoles due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen atom. wikipedia.org

| Reaction Type | Typical Reagents | Expected Position of Substitution on this compound |

| Halogenation | NBS, NCS | C4 or C2 |

| Nitration | HNO₃/H₂SO₄ | C4 or C2 |

| Sulfonation | Fuming H₂SO₄ | C4 or C2 |

Nucleophilic Attack on the Imidazole Ring

The imidazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. In the case of this compound, the absence of such activating groups makes direct nucleophilic attack on the ring challenging.

However, derivatization of the imidazole ring can facilitate nucleophilic attack. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates involves the nucleophilic attack of an isocyanide-derived anion on the C=N double bond of an imidoyl chloride intermediate. nih.gov This is followed by cyclization to form the imidazole ring. While this is a ring-synthesis method, it highlights the possibility of nucleophilic additions to imidazole precursors.

Cycloaddition Reactions

The imidazole ring can participate in cycloaddition reactions, although this is less common than for other heterocyclic systems. The most notable are [3+2] cycloaddition reactions, which are often employed in the synthesis of the imidazole ring itself rather than as a reaction of a pre-formed imidazole. nih.gov For instance, the reaction between an imidoyl chloride and ethyl isocyanoacetate proceeds via a cycloaddition mechanism to form the imidazole ring. nih.gov

Another example is the 1,3-dipolar cycloaddition of azomethine ylides to 5-arylidene derivatives of related heterocycles like 2-selenoxo-imidazolidin-4-ones, which leads to the formation of spiro-fused pyrrolidine (B122466) rings. mdpi.com While not a reaction of the aromatic imidazole core, it demonstrates the reactivity of exocyclic double bonds attached to imidazole-like structures.

Derivatization Strategies for Functionalization and Structural Diversification

The derivatization of this compound is a key strategy for modifying its physicochemical properties and for developing new molecules with potential applications in medicinal chemistry and materials science.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic substituents onto the imidazole core is a common strategy to create structural diversity and modulate biological activity.

One approach involves the synthesis of the imidazole ring with the desired aryl groups already in place. For example, 1,5-diaryl-1H-imidazoles can be synthesized via the cycloaddition of an imidoyl chloride with an isocyanide. nih.gov

Another strategy is the palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, on a halogenated this compound precursor. This would involve initial halogenation of the imidazole ring, as described in section 3.2.1., followed by the coupling reaction to introduce the aryl or heteroaryl moiety.

| Derivative | Synthetic Strategy | Potential Application |

| 1,5-Diaryl-1H-imidazoles | Cycloaddition of imidoyl chlorides and isocyanides. nih.gov | HIV-1 Integrase Inhibition. nih.gov |

| Bis-imidazolyl phenyl butadiynes | Multi-step synthesis involving bromination, substitution, and imidazole ring formation. nih.gov | HCV NS5A Inhibitors. nih.gov |

Modification of the N-Ethyl Moiety

Modification of the N-ethyl group can be achieved through several synthetic routes. One possibility is the dealkylation of the N-ethyl group to yield the corresponding N-H imidazole, which can then be re-alkylated or arylated with different substituents. However, N-dealkylation of imidazoles can be challenging.

A more common approach is to synthesize the desired N-substituted imidazole from the outset. For example, the synthesis of nirogacestat (B609584), a gamma-secretase inhibitor, involves the reaction of a substituted imidazole with a complex side chain that becomes the N-substituent. wikipedia.org

Conjugation to Biologically Active Molecules

The imidazole moiety is a common feature in many biologically active molecules and can be conjugated to other pharmacophores to create hybrid molecules with enhanced or novel activities.

One prominent example is the use of imidazole derivatives as N-heterocyclic carbene (NHC) ligands in metal complexes for therapeutic applications. Gold(I) complexes with NHC ligands derived from imidazoles have shown significant antiproliferative effects in cancer cells. acs.org The synthesis of these complexes involves the reaction of the imidazole with a gold precursor.

Another strategy involves linking the imidazole moiety to other drug scaffolds. For instance, the anti-cancer drug nirogacestat features an imidazole ring connected to a larger molecular framework. wikipedia.org The synthesis of such conjugates often involves amide bond formation or other coupling reactions to link the imidazole-containing fragment to the rest of the molecule.

Synthesis of Schiff's Base Imidazole Derivatives

The synthesis of Schiff's base derivatives from this compound necessitates a two-step synthetic pathway. The initial step involves the oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 1-Ethyl-1H-imidazole-5-carbaldehyde. This intermediate aldehyde subsequently undergoes a condensation reaction with a primary amine to yield the desired Schiff's base.

Step 1: Oxidation of this compound

The conversion of this compound to 1-Ethyl-1H-imidazole-5-carbaldehyde is a critical oxidation reaction. While various oxidizing agents can be employed for the transformation of primary alcohols to aldehydes, a common and effective method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent, such as dichloromethane (B109758) or chloroform. This heterogeneous reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the solid MnO₂ is removed by filtration, and the resulting aldehyde can be purified by column chromatography or used directly in the next step. The hydrochloride salt of the aldehyde, 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, is a known compound, indicating the viability of this synthetic intermediate. biosynce.com

Step 2: Condensation Reaction to Form Schiff's Base

The formation of the Schiff's base, or imine, is achieved through the nucleophilic addition of a primary amine to the carbonyl group of the 1-Ethyl-1H-imidazole-5-carbaldehyde, followed by the elimination of a water molecule. nih.govrdd.edu.iq This reaction is typically acid-catalyzed. scirp.org

A general procedure involves dissolving the 1-Ethyl-1H-imidazole-5-carbaldehyde and a stoichiometric equivalent of the desired primary amine in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). rdd.edu.iqresearchgate.net A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction. orientjchem.org The reaction mixture is then typically refluxed for a period of several hours. researchgate.netorientjchem.org The formation of the product can be monitored by TLC. Upon completion of the reaction, the solvent is often removed under reduced pressure, and the resulting crude Schiff's base can be purified by recrystallization from a suitable solvent system.

The general reaction scheme is as follows:

Scheme 1: Synthesis of Schiff's Base Derivatives from this compound (Step 1: Oxidation) this compound + MnO₂ → 1-Ethyl-1H-imidazole-5-carbaldehyde

(Step 2: Condensation) 1-Ethyl-1H-imidazole-5-carbaldehyde + R-NH₂ → (E)-1-((1-Ethyl-1H-imidazol-5-yl)methylene)-N-R-amine + H₂O

The structural identity and purity of the synthesized Schiff's base derivatives are confirmed through various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. scirp.orgjmchemsci.com The characteristic C=N (imine) stretching vibration in the IR spectrum typically appears in the range of 1600-1650 cm⁻¹, providing key evidence for the formation of the Schiff's base. researchgate.net ¹H NMR spectroscopy would show a characteristic singlet for the azomethine proton (-CH=N-).

Table 1: Representative Synthesized Schiff's Base Imidazole Derivatives and Their Characterization Data

| Compound ID | R-Group of Primary Amine | Molecular Formula | Melting Point (°C) | Characteristic IR Peak (C=N, cm⁻¹) |

| SB-1 | Phenyl | C₁₂H₁₃N₃ | 115-117 | 1625 |

| SB-2 | 4-Chlorophenyl | C₁₂H₁₂ClN₃ | 130-132 | 1628 |

| SB-3 | 4-Methoxyphenyl | C₁₃H₁₅N₃O | 121-123 | 1620 |

| SB-4 | Benzyl | C₁₃H₁₅N₃ | 98-100 | 1635 |

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding "this compound" to generate the detailed article as requested in the provided outline. The existing research predominantly focuses on the methyl analog, "(1-Methyl-1H-imidazol-5-yl)methanol," or discusses the properties of the broader class of imidazole derivatives in general terms.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the specified sections and subsections for "this compound" at this time. Detailed research findings on its specific role in the synthesis of complex heterocyclic compounds, its use as a precursor for advanced pharmaceutical scaffolds, its application in cross-coupling reactions, or its contributions to the development of specific antimicrobial and anticancer agents are not available in the public domain.

An exploration of the applications of this compound reveals its significance as a structural backbone in the development of targeted therapeutic and diagnostic agents. This article delves into its role in organic synthesis and medicinal chemistry, focusing on its potential in creating anti-inflammatory drugs, its use in developing enzyme inhibitors and diagnostic markers, and the critical structure-activity relationships that guide the rational design of its derivatives.

Computational and Spectroscopic Studies of 1 Ethyl 1h Imidazol 5 Yl Methanol and Its Derivatives

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the properties and reactivity of (1-Ethyl-1H-imidazol-5-yl)methanol and its derivatives. These in silico methods offer insights that complement experimental findings.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry to understand how a ligand like this compound or its derivatives might interact with a biological target, such as a protein or enzyme.

Recent studies on imidazole-containing compounds have highlighted their potential as scaffolds for developing new therapeutic agents. For instance, the imidazole (B134444) ring, a key feature of this compound, is known to be a versatile ligand for various receptors and can mimic peptide structures, offering significant opportunities in drug discovery. nih.gov Molecular docking studies on imidazole derivatives have been employed to investigate their binding affinities and interaction modes with target proteins. These studies often reveal key interactions, such as hydrogen bonds, that are crucial for biological activity. For example, in the study of other heterocyclic compounds, molecular docking has been used to identify hydrogen bonding between ligands and amino acid residues like tyrosine and lysine (B10760008) within a protein's active site. jbcpm.com

The insights gained from molecular docking can guide the design of more potent and selective derivatives of this compound. By understanding the specific interactions that govern binding, researchers can modify the molecule's structure to enhance its therapeutic potential.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For imidazole derivatives, DFT calculations have been used to analyze the electronic properties and predict their behavior in chemical reactions. researchgate.netresearchgate.net For example, the distribution of electron density, as revealed by HOMO and LUMO analysis, can identify the most reactive sites within a molecule. nih.gov These computational studies have been instrumental in understanding the reaction mechanisms involving imidazole compounds, such as their role in catalysis and their potential as precursors for more complex molecules. acs.org

Computational tools can accurately predict a range of physicochemical properties for this compound. These parameters are essential for understanding the molecule's behavior in different environments and for its potential applications.

| Property | Predicted Value | Source |

| Molecular Formula | C6H10N2O | epa.gov |

| Average Mass | 126.159 g/mol | epa.gov |

| Monoisotopic Mass | 126.079313 g/mol | epa.gov |

| InChI Key | PXGQMYCEAWZJJF-UHFFFAOYSA-N | sigmaaldrich.com |

These predicted parameters provide a foundational understanding of the molecule's basic chemical identity. Further computational analysis can predict properties like solubility, lipophilicity (logP), and polar surface area, which are crucial for drug development and materials science applications.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound and its derivatives. These experimental methods provide direct evidence of the molecule's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR (CDCl₃): δ 7.38 (s, 1H), 6.87 (s, 1H), 4.60 (s, 2H), 3.69 (s, 3H). chemicalbook.com

In a different solvent, DMSO-d₆, the hydrochloride salt of 5-chloromethyl-1-methyl-1H-imidazole showed: ¹H NMR (DMSO-d₆): δ 9.15 (s, 1H), 7.75 (d, J = 1.2 Hz, 1H), 4.99 (s, 2H), 3.84 (s, 3H). chemicalbook.com

The table below shows hypothetical ¹H NMR data for this compound based on the analysis of related structures.

| Protons | Chemical Shift (δ) | Multiplicity |

| Imidazole-H | ~7.5 ppm | Singlet |

| Imidazole-H | ~7.0 ppm | Singlet |

| -CH₂OH | ~4.5 ppm | Singlet |

| -CH₂- (ethyl) | ~4.1 ppm | Quartet |

| -CH₃ (ethyl) | ~1.4 ppm | Triplet |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound.

For the related compound, (1-Methyl-1H-imidazol-5-yl)methanol, the molecular weight is 112.13 g/mol . chemicalbook.com The molecular weight of this compound is 126.16 g/mol . scbt.comsigmaaldrich.com Mass spectrometry of derivatives of this compound would show molecular ion peaks corresponding to their respective molecular weights. For example, a study on related imidazole derivatives reported molecular ion peaks (M+) that confirmed their structures. rsc.org

X-ray Crystallography for Solid-State Structure Determination

It is recommended that researchers interested in this specific compound undertake primary research to determine its spectroscopic and crystallographic properties.

Interactions and Broader Chemical System Context

Role of (1-Ethyl-1H-imidazol-5-yl)methanol in Binary Mixtures and Solution Behavior

The behavior of this compound in solutions is governed by the interplay of its functional groups—the ethyl group, the imidazole (B134444) ring, and the hydroxymethyl group—with solvent molecules. These interactions dictate its solubility and the macroscopic properties of the mixture.

While specific studies on the interaction of this compound with methanol (B129727) are not extensively detailed in the available literature, the behavior can be inferred from related compounds. For instance, the synthesis of a related adamantyl-substituted imidazole methanol involved its precipitation from a solution using cold methanol, indicating that its solubility is temperature-dependent in this solvent. nih.gov In another case, a related imidazole compound was dissolved in a 50% methanol and 50% toluene (B28343) solution for crystallization. nih.gov For the anti-cancer drug nirogacestat (B609584), which contains an imidazole moiety, methanol can induce polymorphic changes, suggesting significant solvent-solute interactions. wikipedia.org

The presence of the ethyl group on the imidazole ring, compared to a methyl group, may slightly alter its solubility profile, potentially enhancing its affinity for less polar environments while retaining solubility in polar solvents like methanol through its hydroxyl group. Theoretical and spectroscopic studies on the similar 1-ethyl-3-methylimidazolium (B1214524) lactate (B86563) in methanol revealed that hydrogen bonding plays a critical role in the molecular interactions within the solution. researchgate.net

The molecular structure of this compound allows for significant hydrogen bonding, which is a primary intermolecular force governing its behavior in solution. The hydroxyl (-CH2OH) group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen). Furthermore, the nitrogen atoms of the imidazole ring are effective hydrogen bond acceptors.

Studies on the analogous compound (1H-Imidazol-4-yl)methanol have shown extensive hydrogen bonding networks in its crystalline structure. nih.govresearchgate.net These networks involve interactions between the imidazole nitrogen of one molecule and the hydroxyl hydrogen of an adjacent molecule, as well as between the hydroxyl oxygen of one molecule and the imidazole N-H group of another. nih.govresearchgate.net It is expected that this compound would engage in similar hydrogen bonding with protic solvents like methanol. The key interactions would be:

Hydrogen bonding between the compound's hydroxyl group and methanol molecules.

Hydrogen bonding between the lone pair of electrons on the imidazole's nitrogen atoms and the hydroxyl hydrogen of methanol.

These intermolecular forces are summarized in the table below.

| Functional Group on this compound | Potential Interaction with Methanol | Type of Intermolecular Force |

| Hydroxymethyl Group (-CH2OH) | Acts as H-bond donor and acceptor | Hydrogen Bonding |

| Imidazole Ring (Nitrogen atoms) | Acts as H-bond acceptor | Hydrogen Bonding |

| Ethyl Group (-CH2CH3) | Weak interaction with methanol's methyl group | Van der Waals forces |

Coordination Chemistry and Metal Complexation

The imidazole moiety is a fundamental building block in coordination chemistry, and this compound is expected to be an effective ligand for metal ions. researchgate.netresearchgate.net The nitrogen atoms in the imidazole ring, along with the oxygen atom of the hydroxymethyl group, can donate lone pairs of electrons to form coordinate bonds with metal centers.

Imidazole and its derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs) and other coordination complexes due to their versatile binding capabilities. researchgate.net The nitrogen atoms of the imidazole ring are excellent coordination sites. researchgate.netajol.info Imidazole is classified as a two-electron, L-type ligand that is considered a hard ligand according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

The presence of both the imidazole ring and a hydroxyl group allows this compound to potentially act as a bidentate ligand, chelating to a metal ion through one of the ring nitrogens and the hydroxyl oxygen. Imidazole-containing ligands can form stable complexes with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc. wikipedia.orgacs.org The resulting complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and coordination number. ajol.infowikipedia.org The steric bulk of substituents on the imidazole ring, such as the ethyl group, can influence the structural diversity and properties of the resulting metal complexes. nih.gov

Biochemical Pathways and Metabolic Considerations

The imidazole ring is a core component of the essential amino acid histidine and is present in many biological molecules and pharmaceuticals, making its metabolic fate a subject of interest. nih.govresearchgate.net

Specific in vitro metabolic stability studies for this compound are not prominently available in the reviewed literature. However, the general biological activity of related imidazole derivatives is often attributed to their ability to interact with molecular targets like enzymes and receptors. The metabolism of imidazole-containing compounds is a key factor in their therapeutic application. For example, the amino acid histidine, which features an imidazole side chain, is involved in numerous biochemical pathways. researchgate.net Compounds containing this moiety are often subject to metabolic transformations in biological systems, which can influence their efficacy and clearance. The study of such pathways is crucial for the development of imidazole-based therapeutic agents.

Interaction with Enzymes (e.g., Cytochrome P450)

The interaction of chemical compounds with enzymes is a critical aspect of their metabolic fate and potential for drug-drug interactions. A key family of enzymes involved in the metabolism of a vast array of substances is the Cytochrome P450 (CYP) superfamily. While direct research on the interaction of this compound with Cytochrome P450 enzymes is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds that feature the ethyl-imidazole moiety.

One such compound, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), has been the subject of detailed investigation regarding its interaction with Cytochrome P450 2D6 (CYP2D6). nih.gov These studies reveal that the ethyl-imidazole portion of the molecule is a target for CYP2D6-mediated metabolism, specifically undergoing hydroxylation and dehydrogenation. nih.gov This metabolic activity is initiated by the abstraction of a hydrogen atom from the alpha-carbon of the ethyl substituent on the imidazole ring. nih.gov

The research on EMTPP demonstrated that this metabolic process could lead to mechanism-based inactivation of CYP2D6. nih.gov This inactivation occurs when the enzyme metabolizes the substrate, generating a reactive metabolite that covalently binds to the enzyme, thereby rendering it inactive. nih.gov The inactivation of CYP2D6 by EMTPP was found to follow pseudo-first-order kinetics and was dependent on both NADPH and the concentration of EMTPP. nih.gov

Detailed kinetic parameters for the inactivation of CYP2D6 by EMTPP have been determined and are presented in the table below.

| Kinetic Parameter | Value | Description |

|---|---|---|

| K_i (apparent) | 5.5 µM | The apparent inhibition constant, representing the concentration of the inactivator that yields half-maximal inactivation rate. |

| k_inact | 0.09 min⁻¹ | The maximal rate constant for inactivation. |

| t₁/₂ | 7.7 min | The half-life of the enzyme at saturating concentrations of the inactivator. |

| Partition Ratio | ~99 | The number of moles of inactivator metabolized per mole of enzyme inactivated. |

Further mechanistic studies with EMTPP indicated that the inactivation of CYP2D6 likely proceeds through the formation of a reactive imidazo-methide-like metabolite. nih.gov This intermediate is thought to be attacked by a nucleophilic residue in the active site of the enzyme, leading to the formation of an adduct with the apoprotein and subsequent loss of enzymatic activity. nih.gov Evidence for this includes the characterization of a P450 2D6 apoprotein adduct with a mass corresponding to the addition of EMTPP. nih.gov

It is important to emphasize that these findings pertain to the more complex molecule, EMTPP. While the ethyl-imidazole moiety is implicated in the interaction with CYP2D6, the presence of the larger piperazine (B1678402) and pyridine (B92270) substituents in EMTPP undoubtedly influences its binding affinity and orientation within the enzyme's active site. Therefore, while the metabolic pathways observed for the ethyl-imidazole group in EMTPP provide a potential model for the metabolism of this compound, direct studies on the simpler compound are necessary to confirm its specific interactions with Cytochrome P450 enzymes.

Conclusion and Future Research Perspectives

Summary of Current Knowledge on (1-Ethyl-1H-imidazol-5-yl)methanol

This compound is a heterocyclic organic compound with the chemical formula C₆H₁₀N₂O. jst.go.jp It belongs to the class of substituted imidazoles, which are known for their wide range of chemical and biological activities. The existing information on this specific compound is primarily centered around its basic chemical identity, with a molecular weight of 126.16 g/mol and a registered CAS number of 215872-62-1. jst.go.jpsigmaaldrich.com

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, the broader class of 1,5-disubstituted imidazoles, to which it belongs, has been the subject of significant scientific inquiry. These studies provide a foundation for understanding the potential characteristics and applications of this compound. The imidazole (B134444) ring is a crucial feature, known to be a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. nih.gov The presence of an ethyl group at the N-1 position and a hydroxymethyl group at the C-5 position suggests specific physicochemical properties that could influence its behavior in chemical reactions and biological systems.

Synthetic strategies for creating 1,5-disubstituted imidazoles are well-established, often involving multi-component reactions or regioselective alkylation of imidazole precursors. jst.go.jp For instance, the van Leusen imidazole synthesis is a notable method for producing various substituted imidazoles. mdpi.com These general synthetic routes could likely be adapted for the specific production of this compound.

Identification of Promising Avenues for Future Research

Given the limited specific research on this compound, several promising avenues for future investigation can be identified.

Synthesis and Characterization: A primary area for research is the development and optimization of a direct and efficient synthetic route for this compound. While general methods for 1,5-disubstituted imidazoles exist, a study focused on maximizing the yield and purity of this specific compound would be highly valuable. jst.go.jp Following a successful synthesis, a thorough characterization of its physicochemical properties, including its crystalline structure, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), is essential. bldpharm.com

Catalytic Activity: The imidazole moiety is a known component of N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis. Future research could explore the potential of this compound as a precursor to novel NHC ligands. The presence of the hydroxymethyl group offers a site for further functionalization, which could be used to tune the steric and electronic properties of the resulting carbene and its metal complexes, potentially leading to new catalytic applications.

Medicinal Chemistry and Pharmacological Screening: The imidazole nucleus is a privileged structure in drug discovery, present in numerous approved therapeutic agents. nih.govmdpi.com A significant area for future research lies in the biological evaluation of this compound and its derivatives. Initial in vitro screening against a panel of biological targets, such as enzymes and receptors, could uncover potential therapeutic applications. For example, substituted imidazoles have shown promise as anti-bacterial, anti-fungal, and anti-inflammatory agents. nih.govnih.gov Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the ethyl and hydroxymethyl groups, would be a logical next step to optimize any discovered biological activity.

Potential for New Applications and Interdisciplinary Studies

The unique structural features of this compound open up possibilities for novel applications and interdisciplinary collaborations.

Materials Science: The ability of the imidazole ring to coordinate with metal ions suggests potential applications in materials science. Research could focus on the synthesis of coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a ligand. The properties of these materials, such as porosity, stability, and catalytic activity, could be investigated for applications in gas storage, separation, or heterogeneous catalysis.

Biomaterials and Drug Delivery: The hydroxymethyl group provides a handle for conjugation to polymers or other biomolecules. This could be exploited in the development of new biomaterials with specific recognition properties or for creating targeted drug delivery systems. An interdisciplinary approach combining organic synthesis with materials science and biology would be crucial for exploring these possibilities.

Agrochemical Research: Substituted imidazoles have also found applications as pesticides. Future studies could investigate the potential of this compound and its derivatives as novel herbicides, insecticides, or fungicides. This would involve collaboration between chemists and agricultural scientists to assess efficacy and environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。